molecular formula C14H21FN2O3S B12484406 N-tert-butyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide

N-tert-butyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide

Cat. No.: B12484406
M. Wt: 316.39 g/mol
InChI Key: LBOUUITVTSNRAV-UHFFFAOYSA-N
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Description

N-tert-butyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a tert-butyl group, a fluorophenyl group, and a methylsulfonyl group attached to an alaninamide backbone. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it valuable for various applications.

Preparation Methods

The synthesis of N-tert-butyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the following steps:

    Formation of the Alaninamide Backbone: The synthesis begins with the preparation of the alaninamide backbone. This is achieved by reacting alanine with appropriate reagents to form the amide bond.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced through a reaction with tert-butyl chloride in the presence of a base such as sodium hydroxide.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using 4-fluorobenzene and a suitable catalyst.

    Incorporation of the Methylsulfonyl Group:

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

N-tert-butyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.

    Hydrolysis: Hydrolysis of the amide bond can be achieved under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and temperature control.

Scientific Research Applications

N-tert-butyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is employed in biochemical studies to investigate enzyme interactions and protein-ligand binding.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory agent and in cancer research.

    Industry: It is used in the development of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-tert-butyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

N-tert-butyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide can be compared with other similar compounds, such as:

    N-tert-butyl-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide: This compound has a similar structure but with a chlorine atom instead of a fluorine atom. The presence of chlorine may alter its chemical reactivity and biological activity.

    N-tert-butyl-N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)alaninamide: The bromine atom in this compound can affect its physical properties and interactions with biological targets.

    N-tert-butyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide: The methyl group in place of the fluorine atom can influence the compound’s hydrophobicity and binding affinity to proteins.

The uniqueness of this compound lies in the specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H21FN2O3S

Molecular Weight

316.39 g/mol

IUPAC Name

N-tert-butyl-2-(4-fluoro-N-methylsulfonylanilino)propanamide

InChI

InChI=1S/C14H21FN2O3S/c1-10(13(18)16-14(2,3)4)17(21(5,19)20)12-8-6-11(15)7-9-12/h6-10H,1-5H3,(H,16,18)

InChI Key

LBOUUITVTSNRAV-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(C)(C)C)N(C1=CC=C(C=C1)F)S(=O)(=O)C

Origin of Product

United States

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